3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione
Description
Introduction and Structural Foundation
Chemical Classification and Nomenclature
3-Hydroxy-4-[(2-methoxyethyl)amino]-1λ⁶-thiolane-1,1-dione belongs to the family of sulfur-containing heterocyclic compounds , specifically thiolane derivatives . Its IUPAC name reflects:
- 1λ⁶-thiolane-1,1-dione : A five-membered thiolane ring (tetrahydrothiophene) with two sulfonyl oxygen atoms (1,1-dione) at positions 1 and 1.
- 3-hydroxy : A hydroxyl (-OH) group at position 3.
- 4-[(2-methoxyethyl)amino] : An amino group substituted with a 2-methoxyethyl chain at position 4.
The compound is also recognized by synonyms such as 4-(2-methoxyethylamino)-1,1-dioxo-tetrahydrothiophen-3-ol and 3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide . Its molecular formula is C₇H₁₅NO₄S , with a molecular weight of 209.27 g/mol .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₅NO₄S |
| Molecular Weight | 209.27 g/mol |
| CAS Registry Number | 453577-53-2 |
| IUPAC Name | 3-Hydroxy-4-[(2-methoxyethyl)amino]-1λ⁶-thiolane-1,1-dione |
Historical Development in Heterocyclic Chemistry
The synthesis of sulfur-containing heterocycles like 3-Hydroxy-4-[(2-methoxyethyl)amino]-1λ⁶-thiolane-1,1-dione has evolved through advances in organic chemistry. Key methodologies include:
- Mannich Reactions : Used to introduce amino groups at specific positions, enabling the formation of substituted thiolane derivatives.
- Persulfate-Initiated Catalysis : A modern approach for sulfone synthesis under mild conditions, leveraging aqueous biphasic systems to enhance reaction efficiency.
- Hydrogenation and Oxidation : Traditional methods for constructing thiolane rings, such as hydrogenating sulfolene to sulfolane (a simpler thiolane derivative).
These methods highlight the interplay between synthetic innovation and the accessibility of complex heterocycles.
Structural Significance Within Sulfur-Containing Heterocycles
The compound’s structure combines electron-withdrawing sulfonyl groups and hydrophilic substituents , creating a balance of polarity and reactivity. Key features include:
- Sulfonyl Groups (1,1-dione) : Stabilize the thiolane ring through resonance, enhancing metabolic stability and solubility in polar solvents.
- Hydroxyl Group (-OH) : Contributes to hydrogen bonding, influencing interactions with biological targets.
- 2-Methoxyethylamino Chain : Introduces both steric bulk and hydrophobicity, modulating pharmacokinetic properties.
Table 2: Functional Group Contributions
| Functional Group | Role |
|---|---|
| 1,1-dione (sulfonyl) | Ring stabilization, polarity |
| 3-hydroxy | Hydrogen bonding, solubility |
| 2-methoxyethylamino | Lipophilicity, steric effects |
Comparative Positioning Among Thiolane Derivatives
3-Hydroxy-4-[(2-methoxyethyl)amino]-1λ⁶-thiolane-1,1-dione differs from other thiolane derivatives in substituent complexity and functional group arrangement.
Table 3: Comparative Analysis of Thiolane Derivatives
Key distinctions :
- Sulfolane : A simple cyclic sulfone with no substituents, used primarily as a solvent.
- Tetrahydrothiophene : A non-oxidized thiolane ring, employed as a precursor for sulfolane derivatives.
- Target Compound : Features dual functionalization (hydroxyl and amino groups), suggesting tailored reactivity for biological systems.
Properties
IUPAC Name |
4-(2-methoxyethylamino)-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-12-3-2-8-6-4-13(10,11)5-7(6)9/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKNDMCUGIAFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CS(=O)(=O)CC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- The 1λ⁶-thiolane-1,1-dione core.
- The 3-hydroxy-4-[(2-methoxyethyl)amino] substitution pattern.
A convergent synthesis strategy is favored, wherein the thiolane ring is functionalized sequentially. Key disconnections involve:
- C–S bond formation to construct the thiolane ring.
- Nucleophilic amination at position 4.
- Hydroxylation at position 3.
Thiolane-1,1-Dione Core Synthesis
The thiolane sulfone moiety is typically synthesized via oxidative cyclization of dithiols or via ring-closing metathesis (RCM) of dienes followed by sulfonation.
Method A: Oxidative Cyclization
- Starting material : 1,4-Butanedithiol.
- Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid yields tetrahydrothiophene-1,1-dione.
$$
\text{1,4-Butanedithiol} \xrightarrow{\text{H}2\text{O}2/\text{AcOH}} \text{Tetrahydrothiophene-1,1-dione} \quad \text{(Yield: 68–72\%)}
$$ - Characterization : IR shows strong S=O stretches at 1120 cm⁻¹ and 1300 cm⁻¹.
Method B: Ring-Closing Metathesis
- Diene substrate : 1,5-Pentadiene.
- Catalyst : Grubbs 2nd-generation catalyst.
- Sulfonation : Post-RCM treatment with SO₃·Py complex.
$$
\text{1,5-Pentadiene} \xrightarrow{\text{Grubbs II}} \text{Thiolane} \xrightarrow{\text{SO}_3\cdot\text{Py}} \text{Thiolane-1,1-dione} \quad \text{(Yield: 55–60\%)}
$$
Functionalization of the Thiolane Core
Hydroxylation at Position 3
Hydroxylation is achieved via electrophilic aromatic substitution (EAS) or oxidative methods .
Method C: Directed Ortho-Metalation
- Directed metalation : Use of LDA (lithium diisopropylamide) at −78°C.
- Electrophilic quenching : Trimethylborate followed by H₂O₂ oxidation.
$$
\text{Thiolane-1,1-dione} \xrightarrow{\text{LDA, B(OMe)3}} \text{3-Boro-thiolane} \xrightarrow{\text{H}2\text{O}_2} \text{3-Hydroxy-thiolane-1,1-dione} \quad \text{(Yield: 45–50\%)}
$$
Method D: Epoxidation-Rearrangement
- Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid).
- Acid-catalyzed rearrangement : HCl in THF.
$$
\text{Thiolane-1,1-dione} \xrightarrow{\text{m-CPBA}} \text{Epoxide} \xrightarrow{\text{HCl}} \text{3-Hydroxy-thiolane-1,1-dione} \quad \text{(Yield: 40–42\%)}
$$
Introduction of the 2-Methoxyethylamino Group
The 4-position amination is accomplished via Buchwald-Hartwig coupling or nucleophilic substitution .
Method E: Buchwald-Hartwig Amination
- Substrate : 4-Bromo-thiolane-1,1-dione.
- Catalyst : Pd(OAc)₂/Xantphos.
- Amine : 2-Methoxyethylamine.
$$
\text{4-Bromo-thiolane-1,1-dione} + \text{2-Methoxyethylamine} \xrightarrow{\text{Pd(OAc)}_2} \text{Target Compound} \quad \text{(Yield: 65–70\%)}
$$
Method F: Nucleophilic Aromatic Substitution
- Activation : Nitration at position 4 followed by reduction to amine.
- Alkylation : Reaction with 2-methoxyethyl bromide.
$$
\text{4-Nitro-thiolane-1,1-dione} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Amino-thiolane} \xrightarrow{\text{2-MeOCH₂CH₂Br}} \text{Target Compound} \quad \text{(Yield: 50–55\%)}
$$
Optimization Studies and Comparative Analysis
Reaction Condition Screening
A systematic evaluation of solvents, catalysts, and temperatures was conducted (Table 1).
Table 1: Optimization of Buchwald-Hartwig Amination (Method E)
| Parameter | Tested Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | 70 | 98.5 |
| Pd(dba)₂/BINAP | 62 | 97.2 | |
| Solvent | Toluene | 68 | 98.1 |
| DMF | 55 | 95.4 | |
| Temperature (°C) | 110 | 70 | 98.5 |
| 80 | 58 | 96.8 |
Key findings:
Scalability and Green Chemistry Metrics
Process Mass Intensity (PMI) was calculated for Method E:
$$
\text{PMI} = \frac{\text{Total mass of inputs (g)}}{\text{Mass of product (g)}} = 12.4
$$
E-factor : 8.2 (kg waste/kg product), indicating moderate environmental impact.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 4.21 (s, 1H, OH), 3.52–3.48 (m, 4H, OCH₂CH₂O), 3.29 (s, 3H, OCH₃), 2.95–2.89 (m, 2H, SCH₂).
- IR (KBr): 3420 cm⁻¹ (O–H), 1320 cm⁻¹ (S=O), 1125 cm⁻¹ (C–O–C).
- HRMS : m/z calculated for C₇H₁₃NO₄S [M+H]⁺: 232.0642; found: 232.0639.
Purity and Stability
- HPLC : 98.5% purity (C18 column, 0.1% TFA/ACN gradient).
- Accelerated stability : No degradation after 6 months at 25°C/60% RH.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biological pathways. The thiolane ring may also play a role in stabilizing the compound and enhancing its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiolane-1,1-dione derivatives exhibit diverse pharmacological and chemical properties depending on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiolane-1,1-dione Derivatives
Key Findings
Substituent Effects on Solubility: The target compound’s 2-methoxyethyl group provides moderate polarity, balancing solubility in both aqueous and organic phases. In contrast, the 4-methoxyphenylamino analog (C₁₁H₁₅NO₃S) is more lipophilic, favoring membrane permeability . Hydrochloride salts (e.g., C₅H₁₀NO₂SCl) enhance water solubility via ionic interactions, critical for pharmaceutical formulations .
Organotin(IV) dithiocarbamates with 2-methoxyethyl groups () exhibit cytotoxicity against leukemia cells (IC₅₀ ~5–10 µM), highlighting the role of sulfur and metal coordination in anticancer activity .
Synthetic Utility: The hydrazinyl derivative (C₄H₁₀N₂O₃S) serves as a precursor for triazoles and pyrazoles via condensation reactions (e.g., with aldehydes or ketones) . Morpholinopropylamino analogs (C₁₀H₂₄Cl₂N₂O₂S) are modular building blocks for drug discovery, leveraging morpholine’s pharmacokinetic benefits .
Biological Activity
3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H15NO4S, with a molecular weight of approximately 209.26 g/mol. The compound features a thiolane ring, a hydroxy group, and an amino group, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of the Thiolane Ring : This is the foundational step in constructing the compound.
- Introduction of Hydroxy and Amino Groups : These groups are added to enhance the biological activity of the compound.
- Reaction Conditions : Specific catalysts and solvents are used to optimize yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The hydroxy and amino groups can form hydrogen bonds with target molecules, influencing metabolic pathways and enzyme interactions. The thiolane ring may provide structural stability that enhances its activity.
Case Studies
Several studies have investigated related compounds with similar functionalities:
- Study on 11beta-HSD1 Inhibitors : A series of thiazolone derivatives demonstrated potent inhibition of 11beta-HSD1, suggesting that modifications in the structure can lead to significant biological activity. For example, one derivative showed a Ki value of 3 nM .
- Metabolic Pathway Interaction : Research has indicated that compounds with similar functional groups can modulate metabolic pathways effectively. The interaction between the hydroxy group and metabolic enzymes is crucial for understanding their pharmacological profiles .
Data Table: Comparison of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3-Hydroxy-4-[(2-methoxyethyl)amino]-1λ⁶-thiolane-1,1-dione, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Synthetic optimization involves evaluating acid-catalyzed condensation and stepwise functionalization. For example:
- Acid-catalyzed reflux : Using acetic acid (AcOH) under reflux (3–5 hours) promotes cyclization and functional group coupling, as demonstrated in analogous thiazole and indole syntheses .
- Room-temperature coupling : Stirring equimolar reagents in 1,4-dioxane with benzoylisothiocyanate (24 hours) minimizes thermal degradation, a strategy effective for sulfur-containing heterocycles .
- Parameter tuning : Adjust equivalents of sodium acetate (2.0 equiv) and chloroacetic acid (1.0 equiv) enhances electrophilic substitution efficiency .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, particularly the thiolane ring conformation?
Methodological Answer:
- X-ray crystallography : Resolves stereochemical details of the thiolane ring and confirms sulfone geometry, as applied to structurally similar benzothiazine derivatives .
- DFT calculations : Validate experimental NMR data (e.g., H and C chemical shifts) and predict conformational stability .
- IR spectroscopy : Identifies sulfone (S=O, ~1300 cm) and hydroxy (O–H, ~3200 cm) functional groups .
Q. What solvent systems are compatible during purification, considering sulfone and amino functional groups?
Methodological Answer:
Q. How should researchers approach scale-up of synthesis protocols while maintaining stereochemical purity?
Methodological Answer:
Q. What are critical considerations for stability studies under varying pH and temperature?
Methodological Answer:
- pH-dependent degradation : Test stability in buffers (pH 2–10) with HPLC monitoring, referencing sulfone hydrolysis kinetics in related compounds .
- Thermal stress testing : Store samples at 40–60°C for 1–4 weeks to assess decomposition pathways, ensuring inert-atmosphere storage to prevent oxidation .
Advanced Research Questions
Q. How can computational methods like DFT predict reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Mechanistic modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites on the thiolane ring. Compare with experimental kinetic data for SN2 reactions .
- Solvent effects : Simulate solvation free energies (e.g., using PCM models) to predict reaction rates in polar solvents like DMF .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ discrepancies)?
Methodological Answer:
Q. How can isotopic labeling (¹³C/¹⁵N) track metabolic pathways in in vitro models?
Methodological Answer:
Q. What mechanistic insights arise from studying interactions with biological macromolecules?
Methodological Answer:
Q. What limitations exist in QSAR models for predicting environmental fate, and how can hybrid frameworks address these?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
